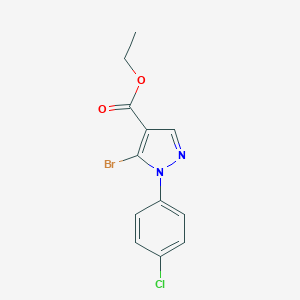

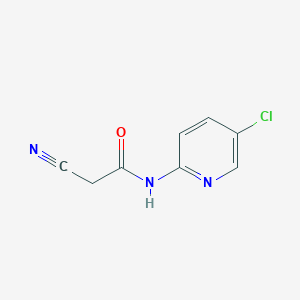

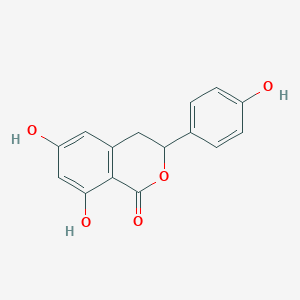

![molecular formula C19H13ClN2 B175178 2-(3-氯苯基)-1-苯基-1H-苯并[d]咪唑 CAS No. 175712-66-0](/img/structure/B175178.png)

2-(3-氯苯基)-1-苯基-1H-苯并[d]咪唑

描述

“2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are several methods for the synthesis of imidazoles, including the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It has been used in the synthesis of trisubstituted imidazoles through the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment .科学研究应用

Medicinal Chemistry: Antimicrobial Agents

Imidazole derivatives, including “2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, have been extensively studied for their antimicrobial properties. They are found to be effective against a range of bacteria and fungi, with some compounds exhibiting low minimum inhibitory concentrations (MICs). For instance, certain imidazole derivatives have shown high activity against Staphylococcus aureus and Klebsiella pneumoniae, comparable to ciprofloxacin .

Larvicidal Activity

Research has also explored the use of imidazole derivatives as larvicides. These compounds can be more effective than traditional agents like permethrin in controlling mosquito populations, which is crucial for preventing diseases like malaria and dengue .

Anticancer Research

Imidazole derivatives are being investigated for their potential anticancer properties. They can act as enzyme inhibitors, interfering with the metabolic pathways of cancer cells, and have shown promise in preclinical studies .

Green Chemistry

The synthesis of imidazole derivatives, including “2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, is of significant interest in green chemistry. Researchers are developing environmentally friendly methods for their production, utilizing catalysts that can be reused and conditions that minimize waste .

Organometallic Catalysis

Imidazoles serve as ligands in organometallic catalysis, facilitating a variety of chemical reactions. This application is particularly important in the synthesis of complex molecules and materials .

Pharmaceutical Drug Development

Imidazole derivatives are key structures in the development of pharmaceutical drugs. They are part of the molecular backbone of several commercial drugs, including antifungals, antipyretics, antiobesity medications, and anti-inflammatory agents .

安全和危害

未来方向

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

作用机制

Target of Action

Imidazole derivatives are known to interact with a variety of enzymes, proteins, and receptors . They have shown potential therapeutic values in treating various diseases .

Mode of Action

Imidazole derivatives are known to readily bind with a variety of enzymes, proteins, and receptors due to their electronic-rich characteristics . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.

Biochemical Pathways

Imidazole derivatives have been associated with a wide variety of biological activities, including anti-cancer, anti-microbial, anti-inflammatory effects, and more . These effects suggest that imidazole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

Imidazole derivatives are known to be lipid-soluble, allowing them to diffuse through the cell membrane . This property can impact the bioavailability of the compound.

Result of Action

Imidazole derivatives have been associated with a wide variety of biological activities, including anti-cancer, anti-microbial, anti-inflammatory effects, and more . These effects suggest that imidazole derivatives may have diverse molecular and cellular impacts.

属性

IUPAC Name |

2-(3-chlorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPPVINMATUQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598298 | |

| Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |

CAS RN |

175712-66-0 | |

| Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

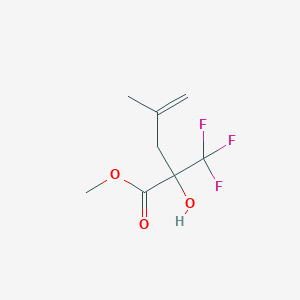

![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)

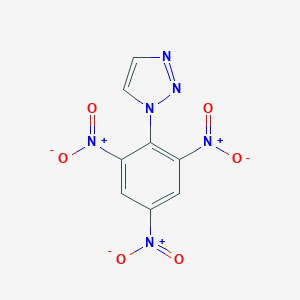

![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

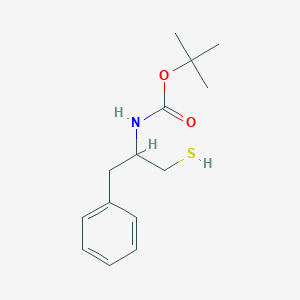

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)

![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)